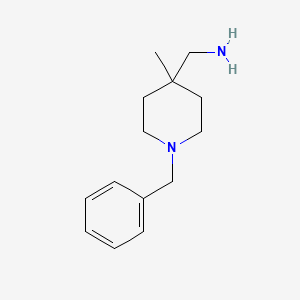
(1-benzyl-4-methylpiperidin-4-yl)methanamine
Overview
Description
(1-benzyl-4-methylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C14H22N2 and a molar mass of 218.34 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of (1-benzyl-4-methylpiperidin-4-yl)methanamine involves several steps. One common method includes the reaction of 4-methylpiperidine with benzyl chloride to form 1-benzyl-4-methylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to yield the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1-benzyl-4-methylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-benzyl-4-methylpiperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of (1-benzyl-4-methylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
(1-benzyl-4-methylpiperidin-4-yl)methanamine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the methyl group, resulting in different chemical and biological properties.
4-Methylpiperidine: Lacks the benzyl group, leading to different reactivity and applications.
N-Benzylmethylamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
(1-benzyl-4-methylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C14H22N2/c1-14(12-15)7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6H,7-12,15H2,1H3 |
InChI Key |
YABJOWCDCJBOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














